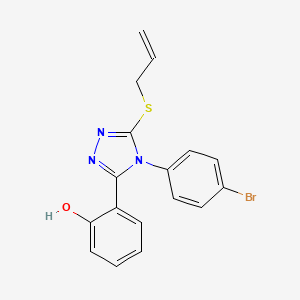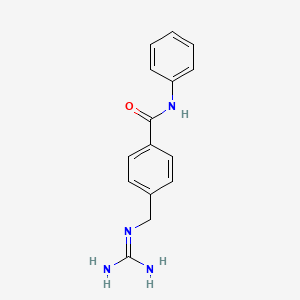
2,2-Dimethyl-1-(1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-(1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl)aziridine is a unique organic compound characterized by its aziridine ring and multiple fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl)aziridine typically involves the reaction of aziridine derivatives with fluorinated reagents. One common method includes the reaction of 2,2-dimethylaziridine with pentafluoropropyl trifluoromethyl ketone under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1-(1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of substituted aziridines.
Applications De Recherche Scientifique
2,2-Dimethyl-1-(1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl)aziridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-1-(1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl)aziridine exerts its effects involves interactions with molecular targets and pathways. The aziridine ring can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atoms enhance the compound’s stability and reactivity, making it a potent agent in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylaziridine: Lacks the fluorinated substituents, making it less stable and reactive.
Trifluoromethylaziridine: Contains fewer fluorine atoms, resulting in different chemical properties.
Pentafluoropropylaziridine: Similar structure but with variations in the fluorine atom arrangement.
Uniqueness
2,2-Dimethyl-1-(1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl)aziridine is unique due to its combination of an aziridine ring and multiple fluorine atoms. This structure imparts high stability, reactivity, and potential for diverse applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
19390-80-8 |
|---|---|
Formule moléculaire |
C8H9F8N |
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
2,2-dimethyl-1-[1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl]aziridine |
InChI |
InChI=1S/C8H9F8N/c1-5(2)3-17(5)8(15,16)4(6(9,10)11)7(12,13)14/h4H,3H2,1-2H3 |
Clé InChI |
WNHJDBRJNYDJNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN1C(C(C(F)(F)F)C(F)(F)F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



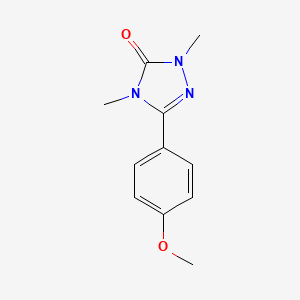
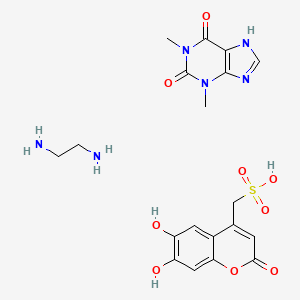
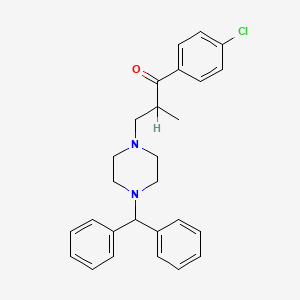
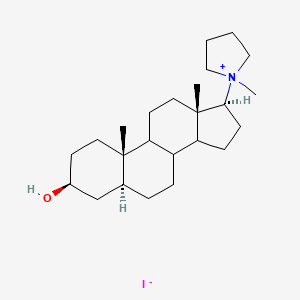



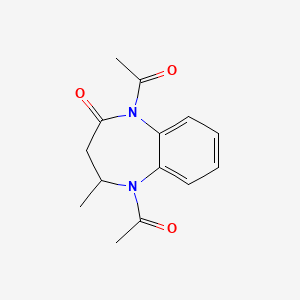
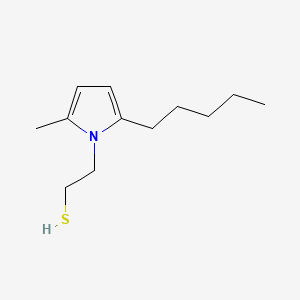
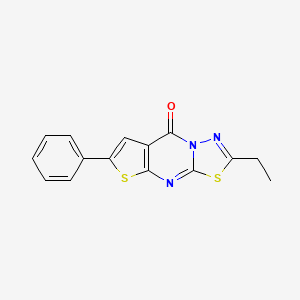
![(10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide](/img/structure/B12730853.png)
